molecular formula C8H6Cl2FNO2S B8039582 N-[dichloro(fluoro)methyl]sulfanyl-2-hydroxybenzamide

N-[dichloro(fluoro)methyl]sulfanyl-2-hydroxybenzamide

Cat. No.: B8039582
M. Wt: 270.11 g/mol
InChI Key: WRYOYCNJKXCGEI-UHFFFAOYSA-N
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Description

N-[dichloro(fluoro)methyl]sulfanyl-2-hydroxybenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a benzamide core with a dichloro(fluoro)methylsulfanyl group and a hydroxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[dichloro(fluoro)methyl]sulfanyl-2-hydroxybenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the dichloro(fluoro)methylsulfanyl group can be achieved through nucleophilic substitution reactions, where a suitable precursor reacts with dichloro(fluoro)methylsulfanyl chloride under controlled conditions. The hydroxy group is usually introduced via hydroxylation reactions using appropriate oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[dichloro(fluoro)methyl]sulfanyl-2-hydroxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The dichloro(fluoro)methylsulfanyl group can be reduced to form simpler sulfanyl derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the dichloro(fluoro)methylsulfanyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[dichloro(fluoro)methyl]sulfanyl-2-hydroxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[dichloro(fluoro)methyl]sulfanyl-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The dichloro(fluoro)methylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The hydroxy group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-Fluorobenzenesulfonimide: A similar compound with a fluorinated sulfonimide group, used as a fluorinating agent.

    N-Chlorobenzenesulfonimide: Contains a chlorinated sulfonimide group, used in chlorination reactions.

    N-Bromobenzenesulfonimide: Features a brominated sulfonimide group, used in bromination reactions.

Uniqueness

N-[dichloro(fluoro)methyl]sulfanyl-2-hydroxybenzamide is unique due to the presence of both dichloro(fluoro)methylsulfanyl and hydroxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for diverse applications in scientific research and industry.

Properties

IUPAC Name

N-[dichloro(fluoro)methyl]sulfanyl-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2FNO2S/c9-8(10,11)15-12-7(14)5-3-1-2-4-6(5)13/h1-4,13H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYOYCNJKXCGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NSC(F)(Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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